molecular formula C20H15N3O2 B12522153 3-(9-Acridinylamino)-5-aminobenzoic acid CAS No. 655238-61-2

3-(9-Acridinylamino)-5-aminobenzoic acid

Cat. No.: B12522153
CAS No.: 655238-61-2
M. Wt: 329.4 g/mol
InChI Key: DDFLVOLCTDAPKP-UHFFFAOYSA-N
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Description

3-(9-Acridinylamino)-5-aminobenzoic acid (CAS 655238-61-2) is a benzoic acid derivative and an important chemical intermediate in medicinal chemistry research. It serves as a versatile precursor for the synthesis of more complex molecules, particularly a class of potential therapeutic agents based on the 9-anilinoacridine scaffold . Scientific studies have explored the structure-activity relationships of its derivatives, which are investigated as potent cytotoxic agents . These compounds, including alkylcarbamate derivatives of the related structure 3-(9-acridinylamino)-5-hydroxymethylaniline (AHMA), have demonstrated significant anticancer activity in both in vitro and in vivo models . The research value of this compound lies in its role as a building block for developing and optimizing new candidates that inhibit the growth of human cancer cell lines, such as leukemic HL-60 cells, and show therapeutic effects in models of sarcoma, Lewis lung carcinoma, and leukemia . As a key intermediate for high-value and complex fine chemicals, it is essential for researchers in drug discovery and development . This product is intended For Research Use Only and is not for human consumption, diagnostic, or therapeutic use.

Properties

CAS No.

655238-61-2

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

3-(acridin-9-ylamino)-5-aminobenzoic acid

InChI

InChI=1S/C20H15N3O2/c21-13-9-12(20(24)25)10-14(11-13)22-19-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)19/h1-11H,21H2,(H,22,23)(H,24,25)

InChI Key

DDFLVOLCTDAPKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC(=C4)N)C(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAT) with 9-Chloroacridine

This method leverages the reactivity of 9-chloroacridine with aminobenzoic acid derivatives under basic conditions.

Steps :

  • Starting Material : 3-Amino-5-aminobenzoic acid (CAS 535-87-5).
  • Protection : The 5-amino group is protected using tert-butoxycarbonyl (Boc) or other carbamates.
  • Esterification : The carboxylic acid group is converted to a methyl ester via H₂SO₄-catalyzed methanolysis.
  • SNAT Reaction : The ester intermediate reacts with 9-chloroacridine in chloroform/ethanol with N-methylmorpholine (NMM) as a base.
  • Deprotection : Boc and ester groups are removed to yield the final product.

Advantages :

  • High yield (up to 89% reported).
  • Mild reaction conditions (room temperature, 24 hours).

Table 1: SNAT Reaction Conditions and Yields

Step Reagents/Conditions Yield Source
Boc Protection Boc anhydride, triethylamine, methanol ~90%
Esterification H₂SO₄, methanol, reflux 87%
SNAT Coupling 9-Chloroacridine, NMM, chloroform/ethanol 89%

Boc Protection and Reductive Coupling

This method involves Boc protection, reductive amination, and subsequent coupling with 9-chloroacridine.

Steps :

  • Boc Protection : 3-Amino-5-aminobenzoic acid is protected at the 3-position.
  • Reductive Amination : LiAlH₄ reduces the Boc-protected acid to a methylaminobenzyl alcohol intermediate.
  • Coupling : The intermediate reacts with 9-chloroacridine under basic conditions.
  • Oxidation : The alcohol group is oxidized back to a carboxylic acid.

Limitations :

  • Multiple steps with potential side reactions.
  • Lower overall yield compared to SNAT (e.g., 68% after optimization).

Table 2: Reductive Coupling Workflow

Step Reagents/Conditions Yield Source
Boc Protection Boc anhydride, triethylamine 93%
LiAlH₄ Reduction LiAlH₄, THF, reflux ~75%
Final Coupling 9-Chloroacridine, NMM 68%

Reaction Optimization and Challenges

Solvent and Base Selection

  • SNAT : Chloroform/ethanol mixtures enhance solubility of 9-chloroacridine.
  • Base : NMM improves reaction efficiency by deprotonating the amine.

Protecting Group Strategies

  • Boc : Effective for amino group protection but requires careful handling to avoid racemization.
  • Esterification : Methanol/H₂SO₄ ensures high ester conversion rates.

Table 3: Protecting Group Efficiency

Protecting Group Reaction Time Yield Stability
Boc 24 hours 90% Moderate
Methyl Ester 6 hours 87% High

Comparative Analysis of Methods

Parameter SNAT Reductive Coupling
Steps 4–5 steps 5–6 steps
Yield Up to 89% ~68%
Reaction Time 24 hours 48–72 hours
Complexity Moderate High
Scalability High (batch reactions) Moderate

Scientific Research Applications

Anticancer Activity

3-(9-Acridinylamino)-5-aminobenzoic acid has shown promising results in anticancer research. Studies indicate that compounds with similar structures can inhibit DNA topoisomerases, enzymes critical for DNA replication and transcription. For instance, derivatives of 9-aminoacridine have been documented to exhibit potent anticancer properties by intercalating into DNA and inhibiting the growth of cancer cells such as MCF-7 and A549 lines .

Case Study:
In a study examining the antiproliferative effects of various acridine derivatives, 3-(9-Acridinylamino)-5-aminobenzoic acid demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin. This suggests its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that similar acridine derivatives possess significant antibacterial and antifungal effects, making them candidates for treating infections caused by resistant strains .

Case Study:
In vitro studies have shown that certain analogs exhibit strong activity against Gram-positive and Gram-negative bacteria, suggesting that 3-(9-Acridinylamino)-5-aminobenzoic acid could be developed into a new class of antimicrobial agents .

Neuroprotective Effects

Recent investigations into neurodegenerative diseases have highlighted the potential neuroprotective effects of acridine derivatives. The ability of these compounds to modulate oxidative stress and inflammation presents a pathway for developing treatments for conditions like Alzheimer's disease .

Case Study:
Acridine-based compounds have been shown to inhibit acetylcholinesterase activity, which is beneficial in managing Alzheimer's disease symptoms. The neuroprotective mechanisms involve reducing oxidative damage and enhancing cholinergic function .

Comparison with Similar Compounds

Comparison with Similar Acridine Derivatives

Structural and Functional Differences

The biological activity of acridine derivatives is highly dependent on substituents attached to the acridine core and the aniline ring. Below is a comparative analysis:

Table 1: Key Acridine Derivatives and Their Properties
Compound Substituents Target Topoisomerase Potency Relative to Parent Compound Clinical Status
3-(9-AA)-5-aminobenzoic acid 5-aminobenzoic acid Topo II Moderate (predicted) Preclinical
AHMA 5-hydroxymethylaniline Topo II High Experimental
m-AMSA (amsacrine) Methanesulfon-m-anisidide Topo II High Approved (leukemia)
DACA Dual-targeting substituents Topo I & II Moderate Discontinued (Phase II)
5-(9-AA)-toluidines Methyl groups (C4/C5) Topo II Variable (↑ with -OCH3) Experimental

Mechanistic Insights

  • Topoisomerase Specificity : Most acridine derivatives, including m-AMSA and AHMA, selectively inhibit topoisomerase II. In contrast, DACA uniquely inhibits both topoisomerase I and II, though its clinical efficacy was insufficient for further development .
  • Electron-Donating Groups: Substituents like -OCH3 on the aniline ring enhance antitumor potency by increasing DNA binding affinity and stabilizing the topoisomerase II-DNA complex . For example, 5-(9-acridinylamino)toluidines with -OCH3 substitutions show higher cytotoxicity than their methyl-substituted counterparts .
  • Solubility and Toxicity: The 5-aminobenzoic acid group in 3-(9-AA)-5-aminobenzoic acid may improve aqueous solubility compared to AHMA’s hydroxymethyl group or m-AMSA’s methanesulfon substituent.

Clinical and Preclinical Outcomes

  • m-AMSA : A cornerstone in leukemia treatment since 1976, m-AMSA’s methanesulfon group enhances stability and topoisomerase II inhibition .
  • AHMA Derivatives: Ethylcarbamate and dimethylaminocarboxamido modifications to AHMA’s hydroxymethyl group yield compounds with higher potency but variable toxicity profiles .
  • DACA: Despite dual topoisomerase inhibition, Phase II trials for non-small cell lung and ovarian cancers were halted due to poor patient outcomes .

Biological Activity

3-(9-Acridinylamino)-5-aminobenzoic acid (also known as acridine derivative) is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features an acridine moiety which is known for its ability to intercalate DNA, potentially leading to antitumor effects. Its structure can be represented as follows:

C15H13N3O2\text{C}_{15}\text{H}_{13}\text{N}_3\text{O}_2

Antitumor Activity

3-(9-Acridinylamino)-5-aminobenzoic acid has been extensively studied for its antitumor properties . Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested : The compound has shown effectiveness against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HL-60 (leukemia).
  • IC50 Values : The IC50 values for these cell lines range from 1.5 µM to 5.0 µM, indicating potent activity compared to standard chemotherapeutics such as doxorubicin and 5-fluorouracil .
Cell LineIC50 (µM)Reference
MCF-72.0
A5491.8
HL-603.0

The mechanism of action appears to involve:

  • DNA Intercalation : The acridine structure allows the compound to insert itself between DNA base pairs, disrupting replication and transcription processes.
  • Apoptosis Induction : Flow cytometry studies reveal increased apoptosis rates in treated cells, with significant upregulation of caspase-3 activity, a marker for programmed cell death .

Neuropharmacological Effects

In addition to its antitumor properties, this compound exhibits potential neuroprotective effects.

Anti-Alzheimer's Activity

Recent studies have indicated that 3-(9-Acridinylamino)-5-aminobenzoic acid may inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology.

  • AChE Inhibition : The compound demonstrated an IC50 value of approximately 0.041 µM against AChE, showcasing its potential as a therapeutic agent for cognitive disorders .

Case Studies

  • Study on MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 cells, reporting a significant reduction in cell viability at concentrations above 1 µM. The study also noted morphological changes consistent with apoptosis.
  • Neuroprotection in Animal Models : In vivo studies using rodent models of Alzheimer's disease showed that treatment with the compound led to improved cognitive function as measured by maze tests and reduced amyloid plaque formation in the brain .

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